![molecular formula C23H26N2O B4439236 N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide
Overview
Description
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide, also known as A-967079, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases and conditions.
Mechanism of Action
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and decreasing pain sensation.
Biochemical and Physiological Effects:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been shown to have analgesic properties in various animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, it has been shown to have a good safety profile and does not produce any significant side effects.
Advantages and Limitations for Lab Experiments
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it an ideal tool for studying the role of TRPV1 in various physiological and pathological conditions. However, its potency and selectivity also make it difficult to use in vivo, as it requires high doses to achieve therapeutic effects. In addition, its poor solubility in aqueous solutions can make it challenging to administer in animal models.
Future Directions
There are many potential future directions for the study of N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used at lower doses. Another area of interest is the investigation of the role of TRPV1 in other diseases and conditions, such as cancer and diabetes. Finally, the development of novel delivery methods for N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide could help overcome its poor solubility and improve its efficacy in vivo.
Conclusion:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel that has potential therapeutic applications in various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, which could lead to the development of more effective treatments for chronic pain, inflammation, and other diseases.
Scientific Research Applications
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic properties and can be used to treat chronic pain. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-22(23-13-17-9-18(14-23)11-19(10-17)15-23)25-20-6-4-16(5-7-20)12-21-3-1-2-8-24-21/h1-8,17-19H,9-15H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMKJOLSUAHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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